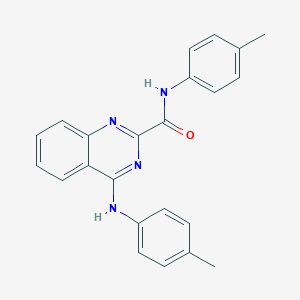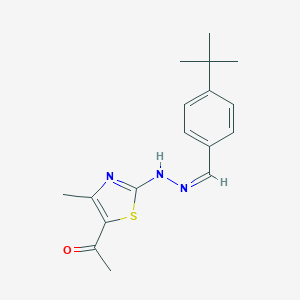
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation. It has been found to be highly specific for EGFR and does not affect other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth of various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. Additionally, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide is a highly specific and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer cell signaling pathways. However, its low solubility and stability can pose challenges in experimental design and interpretation of results.
Orientations Futures
There are several potential future directions for the use of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide in cancer research and treatment. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, further studies are needed to explore the potential of this compound in the treatment of other types of cancer, including those that are resistant to current therapies. Finally, the development of more stable and soluble analogs of this compound could improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide can be synthesized through a multi-step process involving the condensation of 4-methylbenzoyl chloride and 4-toluidine, followed by the reaction with 2-aminobenzoic acid and subsequent cyclization. The final product is purified through column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity, which plays a crucial role in the growth and survival of cancer cells. It has been shown to effectively block the downstream signaling pathways of EGFR, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Propriétés
Formule moléculaire |
C23H20N4O |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-(4-methylanilino)-N-(4-methylphenyl)quinazoline-2-carboxamide |
InChI |
InChI=1S/C23H20N4O/c1-15-7-11-17(12-8-15)24-21-19-5-3-4-6-20(19)26-22(27-21)23(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,24,26,27) |
Clé InChI |
AJOISQOLXCYKFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)


![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)

